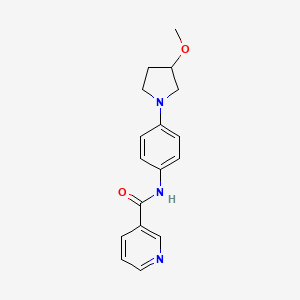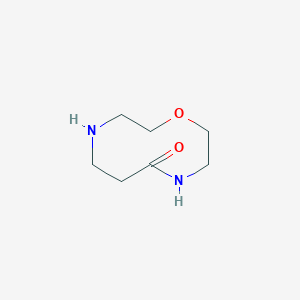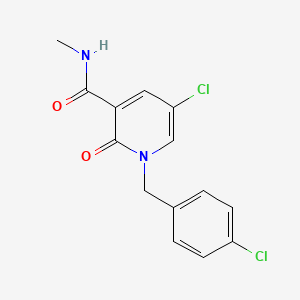
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, such as “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .Molecular Structure Analysis
The molecular structure of “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Drug Discovery and Development
This compound is a potential candidate for drug development due to its structural similarity to nicotinamide, which plays a role in biological systems as a component of NAD+ (Nicotinamide adenine dinucleotide). Researchers can explore its efficacy and safety as a therapeutic agent, particularly in targeting diseases related to NAD+ deficiency or dysregulation .
Cancer Research
Given its structural characteristics, this compound may be involved in pathways that regulate cell metabolism and survival. It could serve as a lead compound for the development of new anticancer drugs, especially in cancers where nicotinamide pathways are altered .
Neurodegenerative Diseases
Compounds like N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide may have therapeutic applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. These diseases have been linked to NAD+ depletion, and thus, analogs of nicotinamide could help in replenishing NAD+ levels in the brain .
Metabolic Disorders
Research into metabolic disorders, including diabetes and obesity, could benefit from this compound. It may mimic or influence the activity of enzymes involved in metabolic pathways, potentially leading to new treatments for these conditions .
Anti-Aging Studies
The role of NAD+ in aging and longevity is a growing area of interest. This compound could be used in studies to understand how boosting NAD+ levels can affect aging processes and age-related diseases .
Inflammatory Diseases
Due to the involvement of NAD+ in inflammation and immune response, this compound could be studied for its effects on inflammatory diseases. It might offer a new approach to modulate the immune system and treat chronic inflammation .
Cardiovascular Health
Cardiovascular diseases may also be a target for research applications of this compound. By affecting the NAD+ metabolism, it could provide insights into the treatment of heart diseases, where energy metabolism is crucial .
Chemical Biology and Enzymology
As a structural analog of nicotinamide, this compound can be used to study enzyme binding and activity. It could help in understanding the molecular mechanisms of enzymes that use or modify NAD+ and related metabolites .
Mécanisme D'action
Target of Action
Similar compounds have been found to targetSerine/threonine-protein kinase Chk1 . This protein plays a crucial role in DNA damage response and cell cycle regulation .
Mode of Action
This could lead to changes in cellular processes, such as cell cycle progression or DNA repair mechanisms .
Biochemical Pathways
Given its potential target, it may influence pathways related tocell cycle regulation and DNA damage response .
Pharmacokinetics
Similar compounds have shown variable absorption, distribution, metabolism, and excretion profiles . These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body.
Result of Action
If it indeed targets serine/threonine-protein kinase chk1, it could potentially influence cell cycle progression and dna repair mechanisms, leading to changes in cell proliferation and survival .
Propriétés
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-16-8-10-20(12-16)15-6-4-14(5-7-15)19-17(21)13-3-2-9-18-11-13/h2-7,9,11,16H,8,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGIMDPFBDIIKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B2988447.png)
![4-(diethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988448.png)
![N-[1-(Oxan-4-YL)pyrazol-4-YL]-2-(trifluoromethoxy)benzamide](/img/structure/B2988450.png)
![3,5-Dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole](/img/structure/B2988453.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2988457.png)

![2-[4-(6-chloro-2-pyridinyl)piperazino]-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone](/img/structure/B2988459.png)

![[4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester](/img/structure/B2988462.png)
![3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2988464.png)

